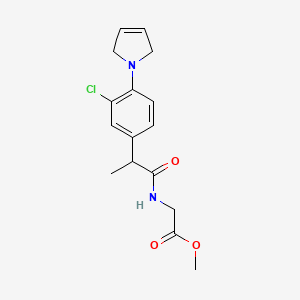
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is a complex organic compound that features a unique structure incorporating a chloro-substituted phenyl ring and a dihydropyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-nitrophenylacetic acid with 2,5-dihydropyrrole under acidic conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with methyl 2-bromoacetate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-(3-chloro-4-(2,5-dimethylpyrrol-1-yl)phenyl)propanoylamino)acetate
- 4-[3-(2-chloro-acetyl)-2,5-dimethyl-pyrrol-1-yl]-benzoic acid methyl ester
Uniqueness
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is unique due to the presence of the dihydropyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
193143-60-1 |
|---|---|
分子式 |
C16H19ClN2O3 |
分子量 |
322.78 g/mol |
IUPAC 名称 |
methyl 2-[2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoylamino]acetate |
InChI |
InChI=1S/C16H19ClN2O3/c1-11(16(21)18-10-15(20)22-2)12-5-6-14(13(17)9-12)19-7-3-4-8-19/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |
InChI 键 |
ONUKACBHFVZQHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)NCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


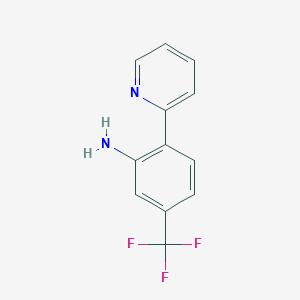
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
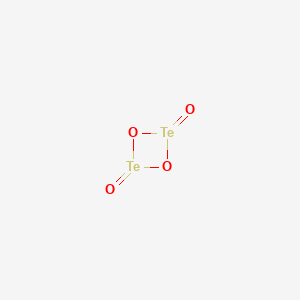
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
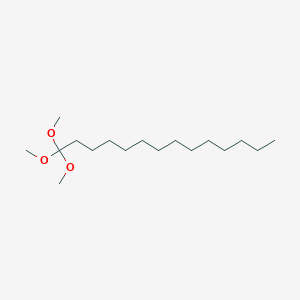
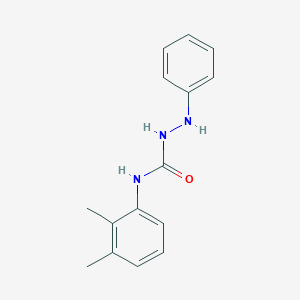
![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
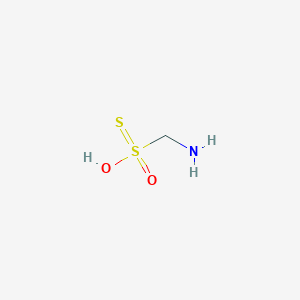
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)

![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)


